molecular formula C15H15ClN2O3 B14942503 2-([(4-Chlorophenyl)methyl]amino)-1-(4-nitrophenyl)ethanol

2-([(4-Chlorophenyl)methyl]amino)-1-(4-nitrophenyl)ethanol

Cat. No.: B14942503
M. Wt: 306.74 g/mol
InChI Key: FHUDGSCUHMFGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([(4-Chlorophenyl)methyl]amino)-1-(4-nitrophenyl)ethanol is an organic compound that features both a chlorophenyl and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(4-Chlorophenyl)methyl]amino)-1-(4-nitrophenyl)ethanol typically involves the reaction of 4-chlorobenzylamine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the corresponding amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-([(4-Chlorophenyl)methyl]amino)-1-(4-nitrophenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-([(4-Chlorophenyl)methyl]amino)-1-(4-nitrophenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([(4-Chlorophenyl)methyl]amino)-1-(4-nitrophenyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylamine: A precursor in the synthesis of 2-([(4-Chlorophenyl)methyl]amino)-1-(4-nitrophenyl)ethanol.

    4-Nitrobenzaldehyde: Another precursor used in the synthesis.

    2-[(4-Chlorophenyl)methylamino]ethanol: A similar compound lacking the nitro group

Uniqueness

This compound is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]-1-(4-nitrophenyl)ethanol

InChI

InChI=1S/C15H15ClN2O3/c16-13-5-1-11(2-6-13)9-17-10-15(19)12-3-7-14(8-4-12)18(20)21/h1-8,15,17,19H,9-10H2

InChI Key

FHUDGSCUHMFGGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)[N+](=O)[O-])O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.